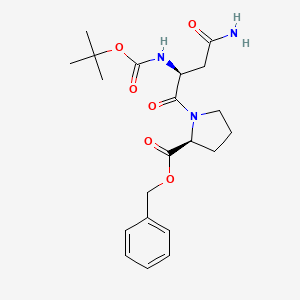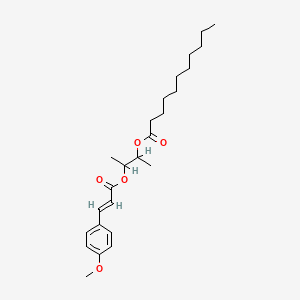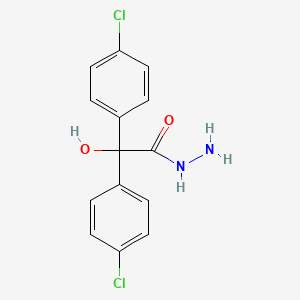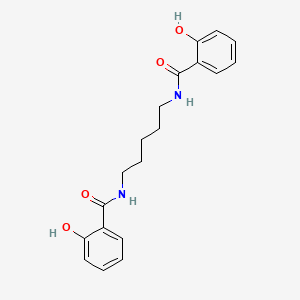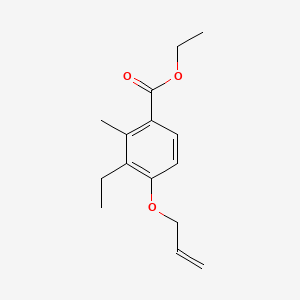![molecular formula C74H142N6O9 B12736155 Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 72987-31-6](/img/structure/B12736155.png)
Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is a complex organic compound. It is an ester derivative of docosanoic acid, also known as behenic acid. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves multiple steps. The process typically starts with the esterification of docosanoic acid to form docosanoic acid methyl ester. This intermediate is then subjected to further reactions involving triazine derivatives and methoxymethyl groups under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets and pathways. The compound may interact with lipid membranes, altering their fluidity and permeability. It may also inhibit certain enzymes involved in lipid metabolism, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic acid methyl ester: A simpler ester derivative of docosanoic acid.
Behenic acid: The parent compound of docosanoic acid methyl ester.
Methyl behenate: Another ester derivative with similar properties.
Uniqueness
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its complex structure, which includes multiple functional groups and a long carbon chain
Propriétés
Numéro CAS |
72987-31-6 |
|---|---|
Formule moléculaire |
C74H142N6O9 |
Poids moléculaire |
1260.0 g/mol |
Nom IUPAC |
[[4,6-bis[icosanoyloxymethyl(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl docosanoate |
InChI |
InChI=1S/C74H142N6O9/c1-7-10-13-16-19-22-25-28-31-34-35-38-41-44-47-50-53-56-59-62-71(83)89-68-80(65-86-6)74-76-72(78(63-84-4)66-87-69(81)60-57-54-51-48-45-42-39-36-32-29-26-23-20-17-14-11-8-2)75-73(77-74)79(64-85-5)67-88-70(82)61-58-55-52-49-46-43-40-37-33-30-27-24-21-18-15-12-9-3/h7-68H2,1-6H3 |
Clé InChI |
OMBWQRIPSAQXFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


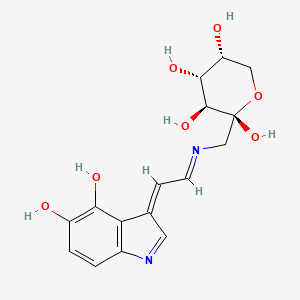
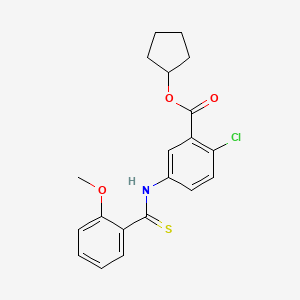



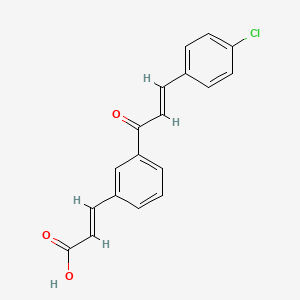
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
